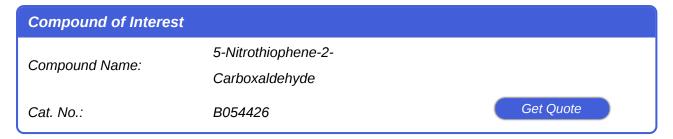


An In-depth Technical Guide to 5-Nitrothiophene-2-Carboxaldehyde

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For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitrothiophene-2-carboxaldehyde is a pivotal heterocyclic building block in organic synthesis and medicinal chemistry. Its unique electronic properties, stemming from the electron-withdrawing nitro group on the thiophene ring, confer a distinct reactivity profile that has been exploited in the development of various biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis protocols, and reactivity of **5-nitrothiophene-2-carboxaldehyde**, with a focus on its application in the synthesis of derivatives with therapeutic potential. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided.

Physicochemical Properties

5-Nitrothiophene-2-carboxaldehyde is a pale-yellow to brown solid at room temperature.[1] [2] It is air-sensitive and should be stored in a dark, dry environment.[1] While poorly soluble in water, it dissolves in various organic solvents.[1][2][3]

Table 1: General and Physical Properties



Property	Value	Source(s)
Molecular Formula	C ₅ H ₃ NO ₃ S	[1][4]
Molecular Weight	157.15 g/mol	[1]
Appearance	Pale-yellow to brown solid/crystals	[1][2][4]
Melting Point	72-82 °C	[1][2]
Boiling Point	118-120 °C at 3-4 Torr	[2]
Density	1.5 ± 0.1 g/cm ³	[2]
Water Solubility	Insoluble	[1][2][3]
Organic Solvent Solubility	Soluble in acetone, ethanol, dichloromethane	[1][2]
Flash Point	133.5 ± 23.2 °C	[2]
Refractive Index	1.663	[2]

Table 2: Spectroscopic Data



Technique	Data	Source(s)
¹H NMR (CDCl₃, δ, ppm)	9.95 (s, 1H, CHO), 8.63 (s, 1H, Thiophene-H), 8.27 (s, 1H, Thiophene-H)	[1]
¹ H NMR (DMSO-d ₆ , δ, ppm)	10.0 (s, 1H, CHO), 8.3 (d, 1H, Thiophene-H), 8.0 (d, 1H, Thiophene-H)	[5]
IR (cm ⁻¹)	Key peaks corresponding to C=O (aldehyde) and N-O (nitro) stretching	[5][6]
UV-Vis (Acetonitrile, nm)	λmax at 254 (π → π * of thiophene ring) and 330 (n → π * of nitro group)	[2]
Mass Spectrometry	Exact Mass: 156.983364 g/mol	[5]

Experimental Protocols Synthesis of 5-Nitrothiophene-2-Carboxaldehyde

Two primary methods for the synthesis of **5-nitrothiophene-2-carboxaldehyde** are the nitration of 2-thiophenecarboxaldehyde and the hydrolysis of 5-nitrothiophen-2-ylmethylene diacetate.

Method 1: Nitration of 2-Thiophenecarboxaldehyde[1]

This method involves the direct nitration of 2-thiophenecarboxaldehyde. It's important to note that this reaction can produce a mixture of 4-nitro and 5-nitro isomers, which then require separation.

- Step 1: Preparation of Nitrating Mixture: In a flask maintained in an ice-salt bath, slowly add 40 mL of fuming nitric acid to 31 mL of concentrated sulfuric acid with stirring.
- Step 2: Nitration: To a cooled solution of 20 g (17.8 mmol) of thiophene-2-carbaldehyde in 4 mL of concentrated sulfuric acid, slowly add the nitrating mixture. Continue stirring in the ice-



salt bath for 5 minutes after the addition is complete.

- Step 3: Quenching and Extraction: Quench the reaction by pouring it into ice water. Extract the mixture with ether.
- Step 4: Washing and Drying: Wash the combined ether extracts sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.
- Step 5: Concentration and Purification: Filter and concentrate the solution to obtain a crude product. The 4-nitro and 5-nitro isomers can be separated by column chromatography using an eluent of 30-50% dichloromethane in hexanes.

Method 2: Hydrolysis of 5-Nitrothiophen-2-ylmethylene Diacetate[2]

This method provides a more direct route to the 5-nitro isomer.

- Step 1: Hydrolysis: In a 250 mL four-neck flask, suspend 7.5 g of wet 5-nitrothiophen-2-ylmethylene diacetate in a mixture of 16 g of water and 71 g of methanol. With stirring, add 7.2 g of hydrochloric acid dropwise. Reflux the mixture at 65°C for 8 hours.
- Step 2: Precipitation: Cool the reaction solution to 30°C and add 40 mL of water with stirring to precipitate the crude product.
- Step 3: Filtration and Initial Purification: Filter the solid and collect the crude 5nitrothiophene-2-carboxaldehyde.
- Step 4: Recrystallization: In a 250 mL four-necked flask, dissolve the crude product in 15.8 g of methanol and heat to 65°C, refluxing for 1 hour.
- Step 5: Final Precipitation and Drying: While stirring, add 6.6 g of n-hexane to the solution and cool to -5°C to precipitate the purified product. Filter and dry the solid to obtain 5-nitro-2-thiophenecarboxaldehyde.

Synthesis of Biologically Active Derivatives: (E)-5-nitrothiophene-2-carbaldehyde oxime[2]



5-Nitrothiophene-2-carboxaldehyde serves as a precursor for various derivatives with potential biological activities. The synthesis of its oxime derivative is a representative example.

- Step 1: Reaction Setup: Dissolve 5-nitrothiophene-2-carboxaldehyde in an alcoholic solvent.
- Step 2: Addition of Reagents: Add hydroxylamine hydrochloride and a base such as sodium acetate or pyridine to the solution.
- Step 3: Reaction Conditions: Heat the mixture under mild conditions. The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration.
- Step 4: Isolation: The (E)-5-nitrothiophene-2-carbaldehyde oxime product can be isolated upon completion of the reaction, typically by cooling and filtration.

Reactivity and Biological Significance

The chemistry of **5-nitrothiophene-2-carboxaldehyde** is dominated by the reactivity of the aldehyde group and the influence of the nitro-substituted thiophene ring.

Key Chemical Reactions

- Condensation Reactions: The aldehyde functionality readily undergoes condensation reactions with amines, hydrazines, and related nucleophiles to form imines, hydrazones, and thiosemicarbazones.[2][7][8]
- Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, 5nitrothiophene-2-carboxylic acid.[9]
- Reduction: The nitro group can be reduced to an amino group, opening pathways to a different class of thiophene derivatives.

Role in Drug Development

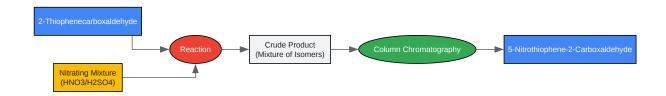
While **5-nitrothiophene-2-carboxaldehyde** itself has shown some biological activity, its primary importance in drug development lies in its role as a scaffold for the synthesis of more complex molecules with a range of therapeutic properties.[3]



- Antiprotozoal Agents: Thiosemicarbazone derivatives of 5-nitrothiophene-2carboxaldehyde have demonstrated significant in vitro activity against protozoa such as Entamoeba histolytica.[7][8]
- Antileishmanial Agents: Carboxamide derivatives have been identified as potent
 antileishmanial compounds.[10] The 5-nitrothiophene moiety is crucial for this activity and is
 believed to be bioactivated by a nitroreductase in the parasite.[10]
- Antibacterial and Antifungal Activity: Various substituted nitrothiophenes, including derivatives of 5-nitrothiophene-2-carboxaldehyde, have been evaluated for their antibacterial and antifungal properties.[3]

Visualizations

Diagram 1: Synthesis of 5-Nitrothiophene-2-Carboxaldehyde via Nitration

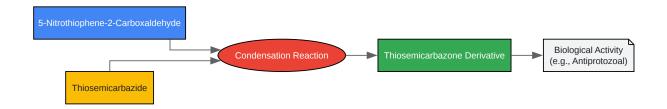


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Caption: Nitration of 2-Thiophenecarboxaldehyde.

Diagram 2: Synthesis of a Biologically Active Thiosemicarbazone Derivative





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